XQPMNRFOIDADDS-HTMVYDOJSA-M
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Overview
Description
BK-218 is a novel cephalosporin antibiotic that exhibits significant activity against various bacterial strains, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis . It is particularly notable for its effectiveness against penicillin-resistant strains, although it has a higher minimum inhibitory concentration (MIC) against these strains . BK-218 has dual administration routes and an activity spectrum most similar to second-generation cephalosporins .
Preparation Methods
The synthesis of BK-218 involves multiple steps, including the formation of the cephalosporin core structure and subsequent modifications to enhance its antibacterial properties. The synthetic route typically involves the following steps:
Formation of the Cephalosporin Core: This step involves the cyclization of a β-lactam ring with a dihydrothiazine ring to form the cephalosporin core.
Side Chain Modification: The introduction of various side chains to the core structure to enhance its antibacterial activity and stability.
Purification and Crystallization: The final product is purified and crystallized to obtain BK-218 in its pure form.
Industrial production methods for BK-218 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically include continuous flow processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
BK-218 undergoes several types of chemical reactions, including:
Oxidation: BK-218 can undergo oxidation reactions, particularly at the sulfur atom in the dihydrothiazine ring.
Reduction: Reduction reactions can occur at the β-lactam ring, leading to the formation of inactive compounds.
Substitution: Substitution reactions at the side chains can modify the antibacterial activity of BK-218.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BK-218 has a wide range of scientific research applications, including:
Chemistry: BK-218 is used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: It is used in microbiological studies to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.
Medicine: BK-218 is being explored for its potential use in treating bacterial infections, particularly those caused by penicillin-resistant strains.
Industry: It is used in the development of new antibacterial drugs and formulations.
Mechanism of Action
BK-218 exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death . The molecular targets of BK-218 include various PBPs, and its mechanism of action is similar to other β-lactam antibiotics .
Comparison with Similar Compounds
BK-218 is similar to other cephalosporin antibiotics, such as cefamandole, cephalexin, and cefoxitin. it has several unique features:
Higher Activity: BK-218 has a greater inhibitory effect on penicillin-binding proteins compared to cephalexin and cefoxitin.
Dual Administration Routes: Unlike some cephalosporins, BK-218 can be administered both orally and parenterally.
Broad Spectrum: BK-218 has a broad spectrum of activity, similar to second-generation cephalosporins.
Similar compounds include:
- Cefamandole
- Cephalexin
- Cefoxitin
BK-218 stands out due to its higher activity against penicillin-resistant strains and its dual administration routes, making it a versatile and potent antibiotic .
Properties
CAS No. |
110008-56-5 |
---|---|
Molecular Formula |
C15H13ClN7NaO5S2 |
Molecular Weight |
493.9 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[2-(3-chloro-1,2-oxazol-5-yl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H14ClN7O5S2.Na/c1-22-15(18-20-21-22)30-5-6-4-29-13-10(12(25)23(13)11(6)14(26)27)17-9(24)3-7-2-8(16)19-28-7;/h2,10,13H,3-5H2,1H3,(H,17,24)(H,26,27);/q;+1/p-1/t10-,13-;/m1./s1 |
InChI Key |
XQPMNRFOIDADDS-HTMVYDOJSA-M |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CC(=NO4)Cl)SC2)C(=O)[O-].[Na+] |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC(=NO4)Cl)SC2)C(=O)[O-].[Na+] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CC(=NO4)Cl)SC2)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-thia-1-azabicyclo(4.2.0)oct-2-en-7-((3-chloroizoxazol-5-yl)acetamido)-3-(((1-methyl)-1H-tetrazol-5-yl)thiomethyl)-8-oxo-2-carboxylic acid BK 218 BK-218 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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